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Introduction

The homeobox gene ceh-19 in Caenorhabditis elegans plays a crucial role in the development

and function of the pharyngeal nervous system, particularly the MC motorneurons.[1]

Disruption of ceh-19 function leads to a range of observable phenotypes, including reduced

pharyngeal pumping rates, decreased brood size, and an extended lifespan, making it a gene

of interest for studies in neurodevelopment, feeding behaviors, and aging. RNA interference

(RNAi) by feeding is a powerful and widely used technique in C. elegans to achieve gene

knockdown and study gene function. This document provides a detailed protocol for performing

ceh-19 RNAi by feeding and methods for quantifying the resulting phenotypes.

Principle

RNAi in C. elegans can be systemically induced by feeding the nematodes E. coli engineered

to express double-stranded RNA (dsRNA) complementary to the target gene, in this case, ceh-

19. The ingested dsRNA is processed by the worm's cellular machinery, leading to the

degradation of the corresponding endogenous mRNA, thereby silencing gene expression. This

allows for the observation of loss-of-function phenotypes.
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The following tables summarize the quantitative data on phenotypes observed in ceh-19

mutant animals. It is important to note that while RNAi-induced phenotypes are expected to be

similar, the magnitude of the effect may vary. The data presented here are from studies on ceh-

19 deletion mutants and serve as a reference for expected outcomes following successful ceh-

19 RNAi.

Table 1: Pharyngeal Pumping Rate in ceh-19 Mutants

Strain Genotype
Pumping Rate
(pumps/min)

Reference

N2 (Wild-type) Wild-type ~250-300 [2]

ceh-19(tm452) ceh-19 deletion Moderately reduced [1]

Table 2: Brood Size in ceh-19 Mutants

Strain Genotype
Average Brood
Size

Reference

N2 (Wild-type) Wild-type ~300

ceh-19(tm452) ceh-19 deletion Reduced [1]

Table 3: Lifespan in ceh-19 Mutants

Strain Genotype
Mean Lifespan
(days)

Reference

N2 (Wild-type) Wild-type ~17-20

ceh-19(tm452) ceh-19 deletion Extended [1]
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This protocol outlines the steps for performing RNAi by feeding to knockdown ceh-19

expression in C. elegans.

Materials:

C. elegans strain: N2 (wild-type)

E. coli strain HT115(DE3) containing the L4440 vector with a ceh-19 dsRNA expression

cassette.

E. coli strain HT115(DE3) with an empty L4440 vector (control).

Nematode Growth Medium (NGM) agar plates.

NGM plates containing 1 mM IPTG and 25 µg/mL carbenicillin (RNAi plates).

LB broth with ampicillin (100 µg/mL).

M9 buffer.

Platinum worm pick.

Incubator at 20°C and 37°C.

Procedure:

Prepare RNAi Bacteria Cultures:

Inoculate 5 mL of LB broth containing 100 µg/mL ampicillin with the E. coli HT115 strain

carrying the ceh-19 RNAi construct. In parallel, prepare a control culture with the empty

L4440 vector.

Incubate the cultures overnight at 37°C with shaking.

Seed RNAi Plates:

Add 1 mM IPTG to the overnight bacterial cultures to induce dsRNA expression.
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Pipette 100-200 µL of each induced culture onto separate, labeled

NGM/IPTG/Carbenicillin plates.

Allow the bacterial lawns to dry at room temperature overnight.

Synchronize C. elegans Population:

Prepare a synchronized population of L1 larvae by bleaching gravid adult worms and

allowing the eggs to hatch in M9 buffer overnight without food.

Expose Worms to RNAi Bacteria:

Pipette the synchronized L1 larvae onto the seeded RNAi plates (ceh-19 RNAi and

control).

Alternatively, pick L4 stage worms onto the RNAi plates.

Incubate the plates at 20°C.

Phenotypic Analysis:

Observe the F1 progeny of the worms grown on the RNAi plates for phenotypes such as

reduced pharyngeal pumping, smaller brood size, and altered lifespan.

Protocol 2: Quantification of Pharyngeal Pumping Rate
Materials:

ceh-19 RNAi-treated and control worms (young adults).

NGM plates seeded with a thin lawn of OP50 E. coli.

Stereomicroscope.

Stopwatch or video recording equipment.

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer individual young adult worms from the ceh-19 RNAi and control plates to fresh NGM

plates seeded with OP50.

Allow the worms to acclimate for a few minutes.

Under the stereomicroscope, count the number of pharyngeal bulb contractions (pumps) for

a set period, typically 30 seconds or 1 minute.[3][4]

Repeat the measurement for at least 10-15 worms per condition.

Calculate the average pumping rate (pumps per minute) for each condition and perform

statistical analysis.

Protocol 3: Brood Size Assay
Materials:

ceh-19 RNAi-treated and control worms (L4 stage).

Individual NGM plates seeded with OP50 E. coli.

Procedure:

Place a single L4 worm from the ceh-19 RNAi and control plates onto an individual seeded

NGM plate.

Transfer the parent worm to a new plate every 24 hours until it ceases to lay eggs.

Incubate the plates with the progeny at 20°C.

Count the number of viable progeny that reach the L4 or adult stage for each parent worm.

Calculate the average brood size for each condition and perform statistical analysis.

Protocol 4: Lifespan Assay
Materials:

Synchronized population of ceh-19 RNAi-treated and control worms.
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NGM plates seeded with OP50 E. coli.

Platinum worm pick.

Procedure:

Transfer a synchronized population of young adult worms (day 1 of adulthood) from the ceh-

19 RNAi and control plates to fresh seeded NGM plates.

Transfer the worms to new plates every 1-2 days during the reproductive period to separate

them from their progeny.

Monitor the worms daily and score for survival. A worm is considered dead if it does not

respond to gentle prodding with a platinum pick.

Record the number of dead and censored (e.g., lost, bagged) worms each day.

Generate survival curves and perform statistical analysis (e.g., Log-rank test).

Visualizations
Experimental Workflow
Caption: Experimental workflow for ceh-19 RNAi in C. elegans.

Signaling Pathway
Caption: Regulatory pathway involving pha-4, ceh-19, and flp-2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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